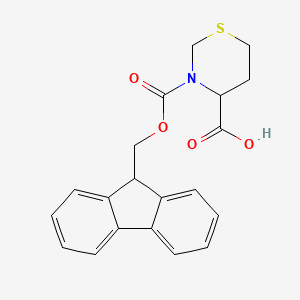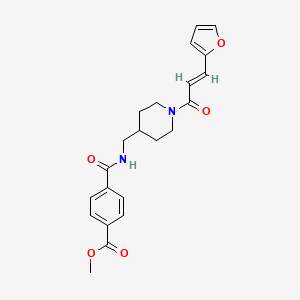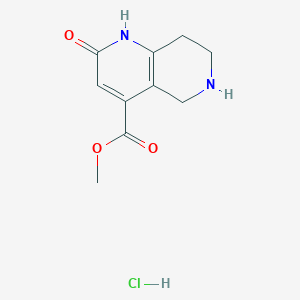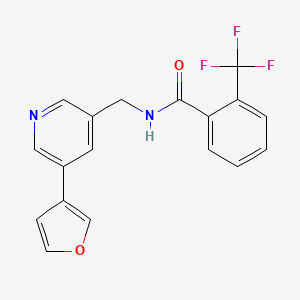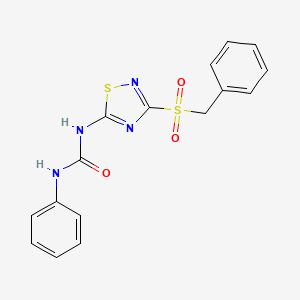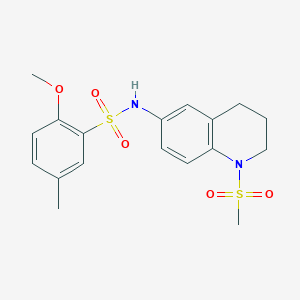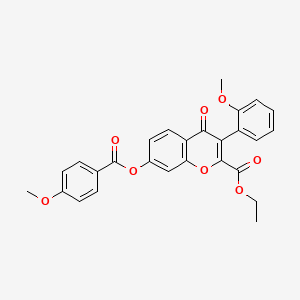
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate, also known as EMBOC-MB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
科学的研究の応用
Occurrence and Environmental Impact of Analogous Compounds
Parabens and Environmental Concerns : Parabens, which share similar ester functional groups with the compound , are widely used as preservatives in various products. Studies have highlighted their presence in aquatic environments, raising concerns about their potential as weak endocrine disrupters and their environmental fate. Despite wastewater treatments effectively reducing their concentration, parabens remain detectable in effluents and surface waters, necessitating further research into their long-term impacts (Haman et al., 2015).
Synthetic Approaches and Chemical Properties
Synthetic Protocols for Chromenones : The compound falls under the category of chromenones, which are core structures in many secondary metabolites with significant pharmacological importance. Various synthetic protocols for chromenones, including Suzuki coupling reactions and reactions of 3-formylcoumarin, have been reviewed, highlighting efficient methods for generating these compounds and their derivatives. This provides a foundation for exploring synthetic pathways for the compound (Mazimba, 2016).
Antioxidant Activity and Analysis
Analytical Methods for Determining Antioxidant Activity : Given the potential for the compound to exhibit antioxidant properties due to its structural features, it is relevant to consider the range of analytical methods used in assessing antioxidant activity. These include assays based on hydrogen atom transfer and electron transfer, offering insights into the compound’s antioxidant capacity and its implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
ethyl 7-(4-methoxybenzoyl)oxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-4-33-27(30)25-23(19-7-5-6-8-21(19)32-3)24(28)20-14-13-18(15-22(20)35-25)34-26(29)16-9-11-17(31-2)12-10-16/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWZOWDJANJVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

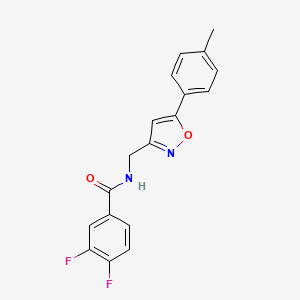
![N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2510255.png)
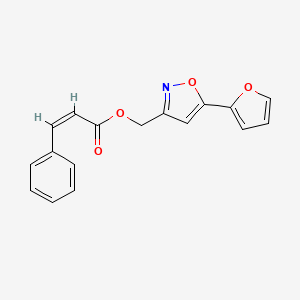
![N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510261.png)
![2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2510263.png)
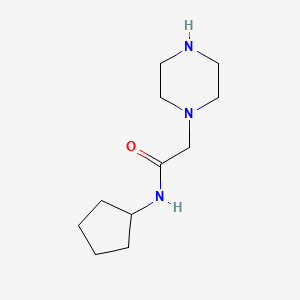
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510265.png)
